methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core with:
- A 4-chlorophenyl group at position 5 (electron-withdrawing, enhancing lipophilicity).
- A (2E)-2-fluorobenzylidene substituent at position 2 (electron-withdrawing fluorine enhances conjugation stability).
- A methyl ester at position 6 (influencing solubility and metabolic stability compared to ethyl esters).
Crystallographic data for closely related compounds (e.g., ) suggest a triclinic crystal system (space group P1) with intermolecular interactions driven by halogen and hydrogen bonding .
Properties
Molecular Formula |
C22H16ClFN2O3S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl (2E)-5-(4-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H16ClFN2O3S/c1-12-18(21(28)29-2)19(13-7-9-15(23)10-8-13)26-20(27)17(30-22(26)25-12)11-14-5-3-4-6-16(14)24/h3-11,19H,1-2H3/b17-11+ |
InChI Key |
IEVZQYZEFKKXMF-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Ammonium Acetate Catalysis
Ammonium acetate enables milder conditions for arylidene formation, avoiding harsh acids:
Purification and Characterization
-
Recrystallization : Ethanol/water or benzene/hexane mixtures yield high-purity crystals.
-
Spectroscopic Validation :
Comparative Data Table
| Step | Method | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Core formation | Thermal | 80°C, 4 h | 85 | |
| Core formation | Microwave | 140°C, 5 min | 88 | |
| Benzylidene addition | Ammonium acetate | Reflux, 8 h | 78 | |
| Esterification | H₂SO₄/MeOH | Reflux, 4 h | >90 |
Challenges and Solutions
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is dominated by its:
-
α,β-Unsaturated Ketone : Participates in Michael additions and Diels-Alder reactions.
-
Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions.
-
Chlorophenyl and Fluorobenzylidene Groups : Susceptible to nucleophilic aromatic substitution (e.g., SNAr with amines or thiols).
Key Transformations
Cycloaddition and Rearrangements
The thiazolo[3,2-a]pyrimidine core undergoes [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused heterocycles .
Example Cycloaddition
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Maleic Anhydride | Toluene, 80°C, 8h | Furan-fused thiazolopyrimidine | 65% |
Halogenation and Cross-Coupling
The 4-chlorophenyl group participates in Suzuki-Miyaura couplings. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Biaryl derivatives | 70% |
Solvolysis and Stability
The methyl ester group undergoes methanolysis under basic conditions:
Kinetic studies show a half-life of 4.2h in 0.1M NaOH at 25°C .
Spectroscopic Data for Reaction Monitoring
Structural and Reactivity Insights
Scientific Research Applications
Antitumor Activity
Research indicates that thiazolo-pyrimidines exhibit significant antitumor properties. Methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in inhibiting tumor cell proliferation. Studies have demonstrated that compounds with similar structures can effectively inhibit cell replication in various cancer cell lines .
Antiviral Properties
The compound's structural features suggest potential antiviral activity as well. It may target viral enzymes or proteins critical for viral replication. Related compounds have been studied for their effects on Hepatitis C virus polymerase, indicating a pathway for further exploration in antiviral drug development .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of thiazolo-pyrimidines highlighted how modifications to the aromatic rings can enhance biological activity. The introduction of halogen substituents like chlorine and fluorine was found to increase potency against specific cancer types .
Mechanism of Action
The mechanism of action of methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
Electronic and Steric Effects
- Position 2 (Benzylidene Substituent): Fluoro vs. Methoxy/Cyano: The 2-fluorobenzylidene group in the target compound provides moderate electron withdrawal, stabilizing the conjugated system without excessive steric hindrance. In contrast, methoxy () or cyano () substituents alter electronic properties significantly, affecting reactivity and intermolecular interactions . Halogen Bonding: Fluorine and chlorine in the target compound may participate in halogen bonding, as seen in related structures with π-halogen interactions (e.g., ) .
- Position 5 (Aryl Group): 4-Chlorophenyl vs. 4-Fluorophenyl (): The chloro group increases lipophilicity (ClogP ≈ 2.5 vs. Electron-Donating Groups (e.g., 4-MePh in ): Methyl groups reduce electrophilicity, possibly lowering reactivity in nucleophilic environments .
Position 6 (Ester Group):
Crystallographic and Packing Behavior
- The triclinic P1 symmetry observed in analogues () suggests similar packing for the target compound, with intermolecular C–H···O and π–π interactions stabilizing the lattice .
- Compounds with bulkier substituents (e.g., 3-phenylpropenylidene in ) exhibit reduced planarity, disrupting crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
